Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of a compound with a pyrrolidine ring can be influenced by factors such as stereochemistry and the spatial orientation of substituents . The presence of the thiazole ring could also influence the compound’s structure.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . Thiazole compounds are also known to participate in various chemical reactions.Scientific Research Applications
1. Synthesis of Derivatives for Pharmacological Exploration
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide serves as a precursor in the synthesis of various pharmacologically relevant compounds. For instance, Mohamed (2021) details the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives from similar ethyl compounds, showcasing the compound's utility in creating new molecules with potential pharmacological applications (Mohamed, 2021).
2. Intermediate in Pesticide Synthesis
Yeming Ju (2014) demonstrates the use of a related compound, Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, as an intermediate in the synthesis of the pesticide chlorantraniliprole. This highlights the role of such compounds in agricultural chemistry and their importance in developing effective pesticides (Ju, 2014).
3. Creation of Novel Bioactive Compounds
The synthesis of new bioactive compounds often involves the use of thiazole derivatives like this compound. Albreht et al. (2009) discuss transformations of similar ethyl compounds into bioactive molecules, which can be vital in medicinal chemistry for the development of new drugs and therapeutic agents (Albreht et al., 2009).
4. Antimicrobial and Antituberculosis Research
Thiazole derivatives, similar to this compound, have been explored for their antimicrobial properties. Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and evaluated their antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Nural et al., 2018).
5. Development of Anticancer Agents
Compounds derived from this compound have been investigated for their anticancer properties. Gomha et al. (2015) synthesized arylazothiazoles and 1,3,4-thiadiazoles using related thiazole derivatives, which exhibited promising anticancer activity against specific cancer cell lines, underlining the compound's relevance in oncological research (Gomha et al., 2015).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure is known for its bioactivity and ability to modulate enzyme functions . This compound can interact with enzymes such as proteases and kinases, influencing their activity through binding interactions. The thiazole ring contributes to its ability to form stable complexes with metal ions, which can further modulate enzyme activity and protein interactions .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interact with cell surface receptors, leading to alterations in downstream signaling pathways such as the MAPK and PI3K/Akt pathways . These interactions can result in changes in gene expression, affecting cellular processes like proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit proteases by binding to their active sites, preventing substrate cleavage . Additionally, it can activate certain kinases by stabilizing their active conformations, leading to enhanced phosphorylation of target proteins . These molecular interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it can affect gene expression and chromatin structure .
Properties
IUPAC Name |
ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.BrH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHURWNVNPTRCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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